molecular formula C9H9N3O2 B11926903 2-(2-Cyano-3-hydrazinylphenyl)acetic acid

2-(2-Cyano-3-hydrazinylphenyl)acetic acid

Cat. No.: B11926903
M. Wt: 191.19 g/mol
InChI Key: NRIMIYMTZCDVEC-UHFFFAOYSA-N
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Description

2-(2-Cyano-3-hydrazinylphenyl)acetic acid is an organic compound that features both a nitrile group and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid typically involves the reaction of cyanoacetic acid with hydrazine derivatives under controlled conditions. One common method involves the condensation of cyanoacetic acid with 2-amino-3-cyanophenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-(2-Cyano-3-hydrazinylphenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-3-hydrazinylphenyl)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the nitrile group can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

    Cyanoacetic acid hydrazide: Shares similar functional groups and reactivity.

    2-Cyanoacetamide: Another compound with a cyano group and amide functionality.

    Indole-3-acetic acid: A plant hormone with a similar aromatic structure.

Uniqueness: 2-(2-Cyano-3-hydrazinylphenyl)acetic acid is unique due to the presence of both a hydrazine and a nitrile group on the same phenyl ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(2-cyano-3-hydrazinylphenyl)acetic acid

InChI

InChI=1S/C9H9N3O2/c10-5-7-6(4-9(13)14)2-1-3-8(7)12-11/h1-3,12H,4,11H2,(H,13,14)

InChI Key

NRIMIYMTZCDVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)C#N)CC(=O)O

Origin of Product

United States

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